3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile
Description
3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile is a complex organic compound characterized by its unique triazinan-1-yl and benzonitrile functional groups
Properties
IUPAC Name |
3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-15-11(18)16(2)13(20)17(12(15)19)8-10-5-3-4-9(6-10)7-14/h3-6H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWFOJNGHZTBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)CC2=CC(=CC=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile typically involves the following steps:
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Formation of the Triazinan-1-yl Intermediate: : The triazinan-1-yl intermediate is synthesized through the reaction of cyanuric chloride with dimethylamine under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
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Coupling with Benzonitrile: : The intermediate is then coupled with benzonitrile in the presence of a base such as potassium carbonate. This step is often performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazinan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazinan ring. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Major Products
Oxidation: Oxidation of the methyl groups yields carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction of the nitrile group produces primary amines.
Substitution: Substitution reactions can introduce various functional groups, leading to derivatives with altered chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its triazinan ring can mimic natural substrates, making it useful in the design of enzyme inhibitors for therapeutic purposes.
Medicine
In medicine, derivatives of this compound are explored for their potential as anticancer agents. The ability to modify its structure allows researchers to optimize its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The triazinan ring can form hydrogen bonds and electrostatic interactions with enzymes or receptors, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzamide
- 3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzoic acid
- 3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzyl alcohol
Uniqueness
Compared to its analogs, 3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the design of enzyme inhibitors and other bioactive molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
